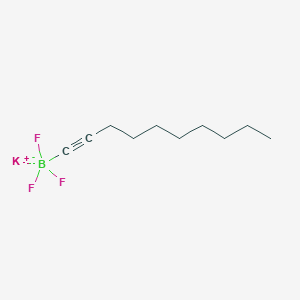

Potassium dec-1-ynyltrifluoroborate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium dec-1-ynyltrifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with dec-1-yne in the presence of a base such as potassium hydroxide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This reaction represents the primary application of potassium dec-1-ynyltrifluoroborate, enabling the formation of aryl-alkyne bonds. Key conditions and observations include:

Catalyst Systems :

-

Palladium catalysts : PdCl₂ with PPh₃ ligands (2 mol % PdCl₂, 6 mol % PPh₃) are commonly used .

-

Ligand effects : Triphenylphosphine (PPh₃) enhances catalytic activity, with higher ligand ratios improving yields .

Solvent Systems :

-

THF/H₂O mixtures : A 9:1 ratio of THF to water optimizes reactivity and minimizes protodeboronation .

-

Protic solvents : Avoid methanol or ethanol, as they promote hydrolysis of the trifluoroborate .

Base Selection :

-

Cs₂CO₃ : Provides optimal deprotonation efficiency with minimal side reactions .

-

Avoid basic conditions : Weak bases like KHCO₃ reduce yields due to incomplete activation .

Functional Group Tolerance :

-

Electron-deficient aryl halides : React efficiently with acetyl, nitrile, and methoxy-substituted substrates .

-

Heteroaryl bromides : Protected indoles (e.g., Boc, tosylate) yield products in good yields, while unprotected indoles fail due to N-H interference .

Scale-Up Capabilities :

-

Gram-scale reactions achieve yields comparable to small-scale experiments (e.g., 79% yield for 8 mmol reactions) .

Table 1: Suzuki-Miyaura Conditions for Potassium Vinyltrifluoroborate (Analogous to Dec-1-ynyl)

| Catalyst System | Solvent | Base | Yield | Ref |

|---|---|---|---|---|

| PdCl₂ + 3 PPh₃ | THF/H₂O (9:1) | Cs₂CO₃ | 72% | |

| Pd(OAc)₂ + 2 PPh₃ | THF/H₂O (9:1) | Cs₂CO₃ | 78% | |

| PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O (9:1) | Cs₂CO₃ | 63% |

Ni-Catalyzed Cross-Coupling Reactions

While less common than palladium-based methods, nickel catalysts can also facilitate coupling with alkyl halides:

-

Catalyst : NiBr₂·glyme (10 mol %) with bathophenanthroline ligand (10 mol %) .

-

Functional Group Tolerance :

Table 2: Ni-Catalyzed Coupling Yields

| Substrate | Yield | Ref |

|---|---|---|

| 1-bromo-3-phenylpropane | 85% | |

| Alkyl bromide with nitrile | 70% |

Substitution Reactions

This compound participates in nucleophilic substitution reactions, replacing the trifluoroborate group:

-

Reagents : Potassium hydroxide or other strong bases.

-

Conditions : Inert atmosphere (e.g., nitrogen).

-

Applications : Formation of alkynyl derivatives for medicinal chemistry or material science.

Mechanism of Action

The trifluoroborate group enhances stability under aqueous conditions, enabling transmetalation with palladium complexes. The reaction proceeds via:

-

Oxidative addition : Aryl halide coordinates to Pd(0) to form Pd(II) .

-

Transmetalation : The trifluoroborate nucleophile replaces the halide ligand .

-

Reductive elimination : Coupling forms the C-C bond and regenerates Pd(0) .

Scope and Limitations

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1. Suzuki-Miyaura Cross-Coupling Reactions

Potassium dec-1-ynyltrifluoroborate is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or alkenyl halides with the boron compound to produce substituted alkenes or alkynes.

- Mechanism : The reaction proceeds via a palladium-catalyzed mechanism, where the trifluoroborate acts as a nucleophile.

- Yield and Selectivity : Studies have shown that reactions involving KCF3B can achieve high yields and selectivity, particularly with sterically hindered substrates .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd catalyst; THF/H2O solvent | 63-79% | Effective for various functional groups |

| Reaction time: 20 min at 150°C | Up to 93% | Optimized conditions for efficiency |

2. Enantioselective Synthesis

KCF3B has been utilized in enantioselective synthesis, particularly through rhodium-catalyzed reactions. The addition of KCF3B to imines has been shown to yield products with significant enantiomeric excess, making it valuable for synthesizing chiral compounds .

Catalytic Applications

1. Organocatalysis

The compound plays a role in organocatalytic processes, where it facilitates vinylation and other transformations under mild conditions. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

2. Microwave-Assisted Synthesis

Microwave-assisted techniques have been developed to enhance the efficiency of reactions involving KCF3B. These methods reduce reaction times significantly while maintaining or improving yields compared to traditional heating methods .

Material Science Applications

This compound is also being explored for its potential in material science:

1. Polymer Chemistry

The compound is involved in the synthesis of polymers through various coupling reactions, contributing to the development of advanced materials with tailored properties .

2. Photonic Crystals

Research indicates that KCF3B can be used in the synthesis of photonic crystals, which have applications in optics and electronics due to their unique light-manipulating properties .

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing derivatives of antibiotic compounds, this compound was employed in a microwave-assisted Suzuki-Miyaura reaction. The results demonstrated a significant reduction in reaction time from several days to under an hour while achieving yields up to 93% .

Case Study 2: Enantioselective Catalysis

A notable application involved the use of KCF3B in enantioselective vinylation of aldehydes using rhodium catalysts. The study reported products with enantiomeric excesses exceeding 90%, highlighting its utility in producing chiral intermediates for drug development .

Mécanisme D'action

The mechanism of action of potassium dec-1-ynyltrifluoroborate involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The trifluoroborate group enhances its stability and reactivity, allowing it to participate in a wide range of chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium ethynyltrifluoroborate

- Potassium 1-hexyneyltrifluoroborate

- Potassium bromo- and iodomethyltrifluoroborates

Uniqueness

Potassium dec-1-ynyltrifluoroborate is unique due to its longer carbon chain, which can influence its reactivity and the types of products formed in reactions. This makes it particularly useful in synthesizing compounds with specific structural requirements .

Activité Biologique

Potassium dec-1-ynyltrifluoroborate is a compound of interest in various chemical and biological applications, particularly in the context of synthetic organic chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

This compound is a trifluoroborate salt derived from the corresponding alkyne. Its structure allows it to participate in various cross-coupling reactions such as Suzuki and Sonogashira reactions, which are pivotal in the synthesis of complex organic molecules.

The biological activity of this compound is largely attributed to its role in synthetic pathways rather than direct biological effects. However, compounds derived from its reactions may exhibit significant biological activities. For instance, the coupling of this compound with aryl halides can yield products that have been studied for their pharmacological properties.

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that compounds synthesized using this compound can act as inhibitors for specific biological targets. For example, derivatives have shown potential as selective inhibitors of renal outer medullary potassium channels (ROMK), which are crucial for potassium homeostasis and blood pressure regulation .

- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, leading to the formation of various functionalized products that may possess biological significance. For instance, studies have demonstrated high yields in the synthesis of vinylated compounds that are precursors to bioactive molecules .

- Therapeutic Applications : Some derivatives formed through reactions involving this compound have been evaluated for their pharmacokinetic properties and potential therapeutic uses. These studies suggest that certain synthesized compounds could serve as novel diuretics or antihypertensives due to their action on potassium channels .

Table 1: Yields from Cross-Coupling Reactions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling with Aryl Halide | 72 | Pd(OAc)₂, Cs₂CO₃, THF/H₂O (2:1) |

| Sonogashira Reaction | 63 | PdCl₂(dppf), Cs₂CO₃, THF/H₂O (2:1) |

| Vinylation of Electron-Rich Aryl Halides | 51 | PdCl₂(dppf), THF/H₂O (9:1), 150°C |

Summary

This compound serves as an important reagent in organic synthesis with implications for biological activity primarily through its derivatives. The ability to form various biologically relevant compounds via cross-coupling reactions highlights its significance in medicinal chemistry. Future research should focus on the detailed biological evaluation of these derivatives to fully understand their therapeutic potential.

Propriétés

IUPAC Name |

potassium;dec-1-ynyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEYJVHZQINQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CCCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635628 | |

| Record name | Potassium (dec-1-yn-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485338-90-7 | |

| Record name | Potassium (dec-1-yn-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.